molecular formula C18H15N3O B14207500 N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide

N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide

Cat. No.: B14207500
M. Wt: 289.3 g/mol
InChI Key: OCUGUSQJVGWGQW-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide is a complex organic compound with a unique structure that includes a hydrazinylidene group, a phenyl group, and a naphthalene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide typically involves the reaction of 5-phenylnaphthalene-2-carboxylic acid with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the hydrazinylidene group. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring or the phenyl group are replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The phenyl and naphthalene moieties contribute to the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, enhancing its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds share a similar naphthalene carboxamide core but differ in the substituents on the phenyl group.

    Indole derivatives: Compounds with an indole core structure that exhibit diverse biological activities.

Uniqueness

N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinylidene group allows for unique interactions with biomolecules, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C18H15N3O/c19-21-12-20-18(22)15-9-10-17-14(11-15)7-4-8-16(17)13-5-2-1-3-6-13/h1-12H,19H2,(H,20,21,22)

InChI Key

OCUGUSQJVGWGQW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)C(=O)N/C=N/N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)C(=O)NC=NN

Origin of Product

United States

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